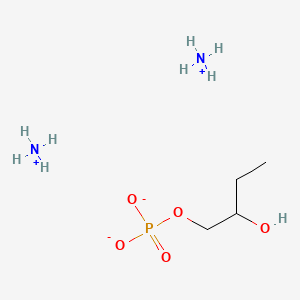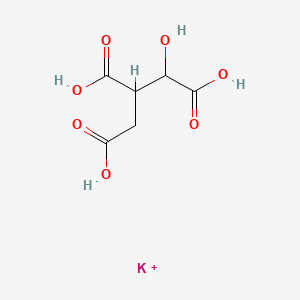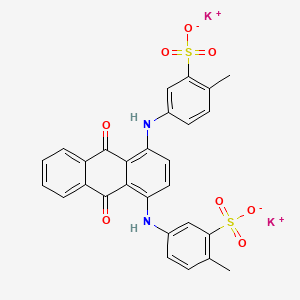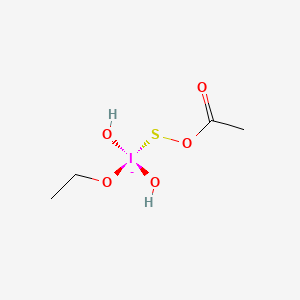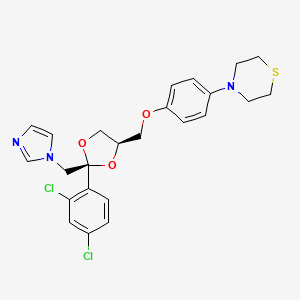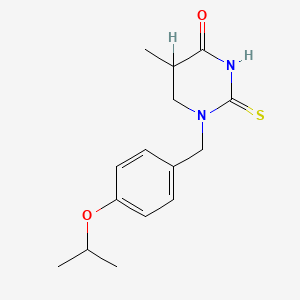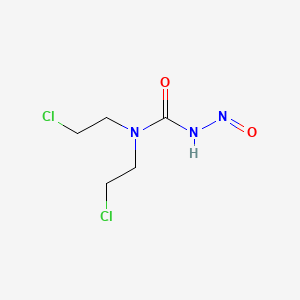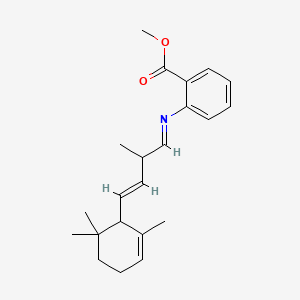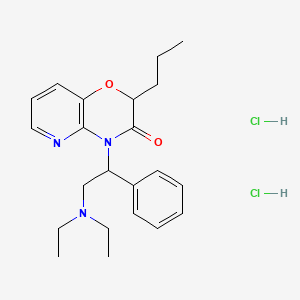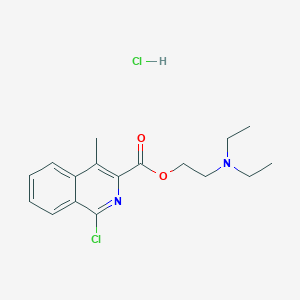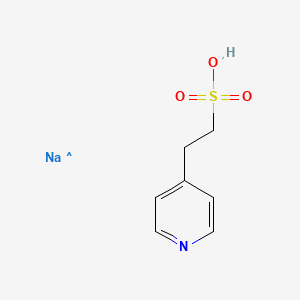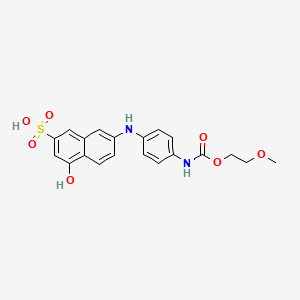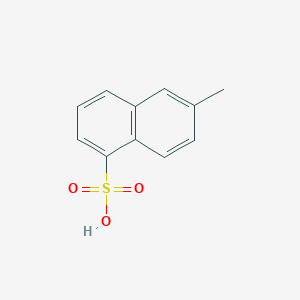
6-Methyl-1-naphthalenesulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methyl-1-naphthalenesulfonic acid is an organic compound with the molecular formula C11H10O3S. It is a derivative of naphthalene, where a methyl group is attached to the sixth position and a sulfonic acid group is attached to the first position of the naphthalene ring. This compound is known for its applications in various chemical processes and industries due to its unique chemical properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-1-naphthalenesulfonic acid typically involves the sulfonation of 6-methylnaphthalene. The process begins with the sulfonation reaction, where 6-methylnaphthalene is treated with concentrated sulfuric acid. The reaction is carried out at elevated temperatures to ensure complete sulfonation .
Industrial Production Methods
In an industrial setting, the production of this compound involves continuous and uniform addition of sulfuric acid to 6-methylnaphthalene. The mixture is then heated to a specific temperature to facilitate the sulfonation reaction. After the reaction is complete, the product is neutralized, filtered, and dried to obtain the final compound .
化学反応の分析
Types of Reactions
6-Methyl-1-naphthalenesulfonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate group.
Substitution: The sulfonic acid group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like sodium hydroxide and various catalysts are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of sulfonates.
Substitution: Formation of various substituted naphthalene derivatives.
科学的研究の応用
6-Methyl-1-naphthalenesulfonic acid has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of surfactants, detergents, and other industrial chemicals
作用機序
The mechanism of action of 6-Methyl-1-naphthalenesulfonic acid involves its interaction with various molecular targets and pathways. It can act as a catalyst in certain chemical reactions, facilitating the formation of desired products. In biological systems, it may interact with enzymes and proteins, influencing metabolic processes and cellular functions .
類似化合物との比較
Similar Compounds
Naphthalene-1-sulfonic acid: Another sulfonic acid derivative of naphthalene, differing in the position of the sulfonic acid group.
Naphthalene-2-sulfonic acid: Similar to 6-Methyl-1-naphthalenesulfonic acid but with the sulfonic acid group at the second position.
Uniqueness
This compound is unique due to the presence of a methyl group at the sixth position, which influences its chemical reactivity and physical properties. This structural difference makes it suitable for specific applications that other naphthalenesulfonic acid derivatives may not be able to fulfill .
特性
CAS番号 |
1432062-09-3 |
|---|---|
分子式 |
C11H10O3S |
分子量 |
222.26 g/mol |
IUPAC名 |
6-methylnaphthalene-1-sulfonic acid |
InChI |
InChI=1S/C11H10O3S/c1-8-5-6-10-9(7-8)3-2-4-11(10)15(12,13)14/h2-7H,1H3,(H,12,13,14) |
InChIキー |
IVLGJMHHWUFNHA-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)C(=CC=C2)S(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


